molecular formula C32H42O7 B1264625 Colossolactone VIII

Colossolactone VIII

Cat. No.: B1264625
M. Wt: 538.7 g/mol
InChI Key: XNFBOJFRJTXMJL-OZXCYFAESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Colossolactone VIII is a natural lanostane-type triterpenoid isolated from the medicinal mushroom Ganoderma colossum . It belongs to the class of organic compounds known as tricarboxylic acids and derivatives and is characterized by a complex steroidal framework with multiple rings . Its molecular formula is C32H42O7, with an average molecular weight of 538.681 g/mol . This compound is of significant interest in pharmacological research, particularly for its potential as an antiviral agent. A molecular docking study has identified this compound as a promising inhibitor of the SARS-CoV-2 main protease (Mpro), a key enzyme critical for viral replication . The study further highlighted its favorable drug-likeness properties, including predicted absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles, marking it as a prime candidate for further investigation against COVID-19 . The broader colossolactone family, to which it belongs, is known for diverse biological activities, including antibacterial and anti-HIV properties, suggesting a potential multi-target research application for this compound . Researchers can utilize this high-purity compound to explore its mechanisms of action and therapeutic potential in various biochemical and cell-based assays.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C32H42O7

Molecular Weight

538.7 g/mol

IUPAC Name

[(9R,13R,14R,16R,17R)-16-[(1S)-1-[(2S,3R)-3-hydroxy-5-methyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]-8,8,13,17-tetramethyl-6-oxo-7-oxatetracyclo[10.7.0.03,9.013,17]nonadeca-1(12),2,4-trien-14-yl] acetate

InChI

InChI=1S/C32H42O7/c1-17-14-25(34)28(38-29(17)36)18(2)24-16-26(37-19(3)33)32(7)23-10-9-22-20(8-11-27(35)39-30(22,4)5)15-21(23)12-13-31(24,32)6/h8,11,14-15,18,22,24-26,28,34H,9-10,12-13,16H2,1-7H3/t18-,22+,24+,25+,26+,28-,31+,32+/m0/s1

InChI Key

XNFBOJFRJTXMJL-OZXCYFAESA-N

Isomeric SMILES

CC1=C[C@H]([C@@H](OC1=O)[C@@H](C)[C@H]2C[C@H]([C@@]3([C@@]2(CCC4=C3CC[C@@H]5C(=C4)C=CC(=O)OC5(C)C)C)C)OC(=O)C)O

Canonical SMILES

CC1=CC(C(OC1=O)C(C)C2CC(C3(C2(CCC4=C3CCC5C(=C4)C=CC(=O)OC5(C)C)C)C)OC(=O)C)O

Origin of Product

United States

Isolation, Structural Elucidation, and Analytical Methodologies for Colossolactone Viii

Advanced Chromatographic Techniques for Isolation and Purification

The isolation of Colossolactone VIII from its natural sources, primarily the fruiting bodies of mushrooms such as Ganoderma colossum, is a multi-step process that relies on a series of sophisticated chromatographic techniques. researchgate.net

Initial separation of this compound from the crude extract of its source material is typically achieved through sequential column chromatography. scispace.com This process often begins with silica (B1680970) gel column chromatography, a fundamental technique for the preliminary separation of compounds based on their polarity. A common solvent system employed is a gradient of hexane (B92381) and ethyl acetate (B1210297). For instance, a stepwise gradient starting from a non-polar mixture and gradually increasing in polarity (e.g., from 90:10 hexane-ethyl acetate to 50:50 hexane-ethyl acetate) allows for the effective separation of different classes of compounds. this compound, being a moderately polar triterpenoid (B12794562), typically elutes at a specific solvent ratio, such as 60:40 hexane-ethyl acetate. This initial separation is crucial for removing less polar and more polar impurities, thereby enriching the fraction containing the target compound.

Further purification may involve additional column chromatography steps using different stationary phases to exploit varying separation mechanisms.

Following preliminary separation by column chromatography, High-Performance Liquid Chromatography (HPLC) is employed for both analytical and preparative purposes. researchgate.net Preparative HPLC is instrumental in obtaining highly pure this compound. This technique offers superior resolution compared to conventional column chromatography, allowing for the separation of closely related compounds. The choice of mobile phase, often a mixture of organic solvents like methanol (B129727) or acetonitrile (B52724) and water, is optimized to achieve the best separation. unirioja.es The progress of the purification is monitored using techniques like Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the fractions containing the desired compound.

To ensure the integrity of subsequent structural and biological studies, the purity of the isolated this compound must be rigorously validated. A purity level of over 95% is generally required. High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is a key technique used to confirm the molecular formula of the compound. For this compound, the molecular weight is 538.7 g/mol .

Nuclear Magnetic Resonance (NMR) spectroscopy is another indispensable tool for purity assessment. The presence of any unexpected signals in the ¹H or ¹³C NMR spectra would indicate the presence of impurities.

High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Scale Separations

Spectroscopic and Diffraction Methods for Structural Elucidation

The definitive determination of the three-dimensional structure of this compound relies on a combination of advanced spectroscopic techniques.

NMR spectroscopy, including both one-dimensional (¹H and ¹³C NMR) and two-dimensional techniques, is fundamental to the structural elucidation of this compound. acs.org

¹H NMR and ¹³C NMR provide the initial framework of the molecule's carbon-hydrogen skeleton. scispace.com Key signals in the ¹H NMR spectrum of this compound include a doublet at δ 5.68 ppm corresponding to H-1, a triplet at δ 4.92 ppm for the acetoxy proton at H-15, and a singlet at δ 2.04 ppm for the acetate methyl group. The ¹³C NMR spectrum shows characteristic signals for the lactone carbonyl at δ 176.2 ppm (C-26) and the acetate carbonyl at δ 170.5 ppm.

Two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish the connectivity between protons and carbons, piecing together the intricate ring system and side chain of the molecule. scispace.com The stereochemistry of the molecule is determined using NOESY (Nuclear Overhauser Effect Spectroscopy), which identifies protons that are close in space.

Table 1: Key ¹H and ¹³C NMR Data for this compound

Atom ¹H Chemical Shift (δ ppm) ¹³C Chemical Shift (δ ppm)
H-15.68 (d)-
H-154.92 (t)-
OAc2.04 (s)-
C-26-176.2
Acetate C=O-170.5

Data sourced from reference . (d = doublet, t = triplet, s = singlet)

In some cases, NOESY data can present ambiguities or contradictions due to the molecule existing in a state of dynamic conformational equilibrium. To address these challenges, temperature-dependent NMR spectroscopy can be employed. nih.gov By acquiring NMR spectra at different temperatures, it is possible to identify the dominant conformer of the molecule. This is because the equilibrium between different conformations can be shifted by changing the temperature, potentially simplifying the observed NOE correlations and allowing for a more definitive structural assignment. nih.gov

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) for Molecular Formula Confirmation

A critical step in the characterization of a novel compound is the precise determination of its molecular formula. For this compound, this was achieved through High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS). This powerful analytical technique measures the mass-to-charge ratio of ions with exceptional accuracy, allowing for the unambiguous assignment of an elemental composition.

In the case of this compound, HRESIMS analysis provided a molecular formula of C₃₂H₄₂O₈. calameo.com This information is fundamental for the subsequent structural elucidation, as it defines the number and types of atoms present in the molecule, thereby constraining the possible structural arrangements. The high resolution of the measurement distinguishes between ions of very similar masses, ensuring a high degree of confidence in the determined formula.

Chiroptical Methods for Absolute Configuration Determination (e.g., Modified Mosher's Method)

Once the planar structure of this compound was established, determining the absolute configuration of its stereocenters was essential. Chiroptical methods, which are sensitive to the three-dimensional arrangement of atoms, are employed for this purpose. The modified Mosher's method is a widely used and reliable technique for assigning the absolute configuration of secondary alcohols. researchgate.netnih.gov

This method involves the chemical derivatization of the alcohol with chiral α-methoxy-α-trifluoromethylphenylacetic acid (MTPA) chlorides, forming diastereomeric esters. By analyzing the differences in the ¹H NMR chemical shifts of the protons near the newly formed ester linkage in the two diastereomers, the absolute stereochemistry of the alcohol can be deduced. researchgate.net The application of the modified Mosher's method was crucial in establishing the absolute configuration of the chiral centers in this compound. researchgate.netfrontiersin.org

X-ray Crystallography for Unambiguous Spatial Data

While spectroscopic and chiroptical methods provide powerful tools for structural elucidation, X-ray crystallography offers the most definitive and unambiguous determination of a molecule's three-dimensional structure. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The pattern provides detailed information about the arrangement of atoms within the crystal lattice, allowing for the precise determination of bond lengths, bond angles, and the absolute configuration of all chiral centers.

For complex molecules like this compound, obtaining suitable crystals for X-ray diffraction can be a significant challenge. However, when successful, it provides an unparalleled level of structural detail, confirming the assignments made by other analytical methods and providing a solid foundation for understanding the molecule's structure-activity relationships. While specific X-ray crystallographic data for this compound is not detailed in the provided context, the technique remains the gold standard for structural determination in natural product chemistry. icr.ac.uk

Comparative Structural Analysis with Related Colossolactones and Lanostane (B1242432) Triterpenoids

The structure of this compound is best understood in the context of its chemical family, the colossolactones, and the broader class of lanostane triterpenoids. nih.gov Lanostane triterpenoids are characterized by a tetracyclic core structure and are major secondary metabolites found in fungi of the genus Ganoderma. nih.govnih.gov They exhibit a remarkable diversity of substitutions and biological activities. nih.gov

The colossolactones are a specific subgroup of lanostane triterpenoids isolated from the mushroom Ganoderma colossum. frontiersin.orgresearchgate.net A key feature of many colossolactones, including this compound, is the presence of lactone rings, which are cyclic esters. this compound possesses both a δ-lactone and an ε-lactone ring system.

A comparative analysis with other colossolactones reveals subtle but important structural differences. For instance, the presence or absence of hydroxyl groups, the position of unsaturation, and the nature of ester functionalities can vary between different colossolactones. nih.gov These variations are crucial as they have been shown to influence the biological activity of these compounds. For example, in some related triterpenoids, the presence of a hydroxyl group at certain positions can reduce activity. nih.gov

The table below provides a comparative overview of this compound and some related compounds, highlighting key structural features.

CompoundKey Structural FeaturesSource Organism
This compound Lanostane-type triterpenoid with δ- and ε-lactone rings, acetoxy and hydroxy groups. Ganoderma colossum frontiersin.org
Colossolactone E Structurally related to this compound, also a triterpene lactone. researchgate.netGanoderma colossum researchgate.net
Colossolactone G Another related triterpene lactone from the same fungal source. researchgate.netGanoderma colossum researchgate.net
Schisanlactone A Possesses seven-membered and six-membered lactone rings. nih.govGanoderma colossum nih.gov
Lanostane Triterpenoids (General) Tetracyclic triterpenoid core, often with diverse oxygenation patterns and side chains. nih.govnih.govVarious Ganoderma species nih.govnih.gov

This comparative approach is invaluable for understanding the structure-activity relationships within this class of natural products and for guiding future research into their potential applications.

Biosynthetic Pathways and Precursor Studies of Colossolactone Viii

Proposed Biosynthetic Routes from Acyclic Precursors (e.g., Squalene)

The biosynthesis of Colossolactone VIII, a lanostane-type triterpenoid (B12794562), begins with the mevalonate (B85504) (MVA) pathway, a fundamental metabolic route for the production of isoprenoids in fungi. scielo.org.mxnih.gov This pathway starts with acetyl-CoA and proceeds through several enzymatic steps to form isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP), which are the basic five-carbon building blocks. nih.gov

The key steps in the formation of the triterpenoid backbone are as follows:

Formation of Farnesyl Diphosphate (B83284) (FPP): IPP and DMAPP are condensed by prenyltransferases to form geranyl pyrophosphate (GPP) and subsequently farnesyl diphosphate (FPP). nih.gov

Squalene (B77637) Synthesis: Two molecules of FPP are joined tail-to-tail in a reductive dimerization reaction catalyzed by squalene synthase to form the 30-carbon acyclic precursor, squalene. mdpi.comnih.gov

Epoxidation: Squalene monooxygenase then catalyzes the epoxidation of squalene to form 2,3-oxidosqualene (B107256). mdpi.com

Cyclization: The crucial cyclization of 2,3-oxidosqualene is catalyzed by a specific oxidosqualene cyclase, in this case, lanosterol (B1674476) synthase. This enzyme orchestrates a cascade of reactions that results in the formation of the tetracyclic lanostane (B1242432) skeleton, the core structure of this compound. mdpi.comscielo.org.mx

Following the formation of the initial lanosterol scaffold, a series of post-cyclization modifications, including oxidation, reduction, acetylation, and lactonization, are proposed to occur to yield the final structure of this compound. mdpi.com These modifications are responsible for the high degree of structural diversity observed in Ganoderma triterpenoids.

Enzymatic Transformations and Key Biogenetic Steps

The biosynthesis of this compound from the lanosterol precursor involves a series of specific enzymatic transformations. While the exact sequence and the specific enzymes for every step in the biosynthesis of this compound have not been fully elucidated, studies on related Ganoderma triterpenoids provide a strong basis for the proposed key biogenetic steps. mdpi.comscielo.org.mx

Key enzymes involved in the MVA pathway and the formation of the lanostane skeleton have been identified in Ganoderma lucidum, a related species. encyclopedia.pub These include:

3-Hydroxy-3-methylglutaryl-CoA reductase (HMGR): A key regulatory enzyme in the MVA pathway. mdpi.comencyclopedia.pub

Squalene synthase (SQS): Catalyzes the formation of squalene. mdpi.comencyclopedia.pub

Lanosterol synthase (LS): Responsible for the cyclization of 2,3-oxidosqualene to lanosterol. mdpi.comscielo.org.mx

The subsequent modifications to the lanosterol skeleton to form this compound are believed to be carried out by a suite of tailoring enzymes, likely including various cytochrome P450 monooxygenases, dehydrogenases, acetyltransferases, and enzymes responsible for the formation of the distinctive A,B-dihomo-19-nor-4-oxalanosta-1,8,19,24-tetraen-26,22-olide core and the specific substitutions at positions 15 (acetoxy group) and 23 (hydroxy group). mdpi.com The formation of the seven-membered lactone in ring A is a notable feature of some colossolactones. nih.gov

Enzyme Function in Biosynthesis Reference
Acetyl-CoA acetyltransferase (AACT) Initial step of the MVA pathway. mdpi.com
3-Hydroxy-3-methylglutaryl-CoA synthase (HMGS) Second step of the MVA pathway. mdpi.com
3-Hydroxy-3-methylglutaryl-CoA reductase (HMGR) Key regulatory enzyme of the MVA pathway. mdpi.comencyclopedia.pub
Mevalonate kinase (MK) Phosphorylation of mevalonate. mdpi.com
Phosphomevalonate kinase (PMK) Second phosphorylation of mevalonate. mdpi.com
Diphosphomevalonate decarboxylase (MVD) Decarboxylation to form IPP. mdpi.com
Isopentenyl diphosphate isomerase (IDI) Isomerization of IPP to DMAPP. mdpi.com
Farnesyl diphosphate synthase (FPPS) Synthesis of FPP from IPP and DMAPP. mdpi.com
Squalene synthase (SQS) Dimerization of FPP to form squalene. mdpi.comencyclopedia.pub
Squalene monooxygenase (SE) Epoxidation of squalene to 2,3-oxidosqualene. mdpi.com
Lanosterol synthase (LS) Cyclization of 2,3-oxidosqualene to lanosterol. mdpi.comscielo.org.mx
Cytochrome P450 monooxygenases Proposed to be involved in the oxidative modifications of the lanostane skeleton. mdpi.com
Acetyltransferases Proposed to catalyze the addition of the acetoxy group at position 15.

Chemoenzymatic Approaches to Elucidate Biosynthetic Fidelity

Chemoenzymatic synthesis represents a powerful strategy to investigate and confirm the proposed biosynthetic pathways of complex natural products like this compound. nih.gov This approach combines chemical synthesis of proposed precursors or intermediates with enzymatic transformations using isolated enzymes or whole-cell systems.

While specific chemoenzymatic studies focused solely on this compound are not extensively reported, the principles of this approach are well-established in the study of terpenoid biosynthesis. For instance, synthetic, labeled precursors could be fed to cultures of Ganoderma colossum to trace their incorporation into the final structure of this compound. This would provide direct evidence for the proposed biosynthetic route.

Furthermore, the heterologous expression of candidate genes from G. colossum in a host organism like yeast or E. coli would allow for the functional characterization of the encoded enzymes. nih.gov By providing these engineered organisms with synthetic substrates, researchers can verify the specific reactions catalyzed by each enzyme and piece together the entire biosynthetic puzzle. This approach can also be used to produce novel, unnatural derivatives of this compound by feeding the enzymatic machinery with modified precursors. The use of glycosynthases in chemoenzymatic synthesis has also proven valuable for creating complex oligosaccharides and could potentially be adapted for modifying triterpenoid glycosides. nih.gov

Chemical Synthesis Strategies for Colossolactone Viii and Analogs

Total Synthesis Approaches to the Colossolactone VIII Skeleton

The de novo construction of the this compound molecular framework is a formidable task that requires precise control over stereochemistry and functional group manipulations across a multi-step sequence. Key synthetic hurdles include the stereocontrolled formation of its lactone rings and the selective installation of oxygen-containing functional groups.

A primary challenge in the synthesis of this compound is the construction of the δ-lactone ring with the correct (22S, 23R) stereochemistry. Achieving this level of stereocontrol is critical, as the spatial arrangement of the hydroxyl and lactone functionalities is often crucial for biological activity in natural products.

Chiral Auxiliaries: One proposed strategy involves the use of chiral auxiliaries. These are chiral molecules that are temporarily incorporated into the synthetic intermediate to direct the stereochemical outcome of a key bond-forming reaction. After the desired stereocenter is set, the auxiliary is removed. This approach allows for the transfer of chirality from a known, often commercially available, source to the complex target molecule.

Enzymatic Catalysis: An alternative and increasingly powerful approach is the use of enzymatic catalysis. digitellinc.com Enzymes, such as specific hydrolases or lipases, can offer unparalleled levels of chemo-, regio-, and stereoselectivity. An engineered enzyme could potentially perform a highly specific lactonization on a late-stage synthetic intermediate, precisely setting the 22S and 23R centers and avoiding the complex protecting-group chemistry often required in traditional synthesis. digitellinc.com

The introduction of oxygenated functional groups, such as the C-3 ketone and the C-23 hydroxyl group, at specific positions on the triterpenoid (B12794562) skeleton is another significant hurdle. The presence of multiple reactive sites, including several double bonds, means that oxidation reactions must be highly selective to avoid unwanted side reactions. nih.govresearchgate.net

Sharpless Asymmetric Epoxidation: For installing chiral hydroxyl groups, the Sharpless asymmetric epoxidation is a well-established and powerful tool. rsc.org This method uses a titanium catalyst in the presence of a chiral tartrate ligand to epoxidize an allylic alcohol with high enantioselectivity. The resulting epoxide can then be opened to yield the desired chiral diol or hydroxyl group, providing a reliable way to set specific stereocenters.

Directed C-H Activation: Modern synthetic methods, such as directed C-H activation, offer a potential solution for functionalizing otherwise unreactive C-H bonds. frontiersin.org In this approach, a directing group is temporarily installed on the molecule to guide a metal catalyst to a specific C-H bond, enabling its selective oxidation. This strategy could be employed to install the C-3 ketone without affecting the other sensitive parts of the this compound molecule.

Biomimetic Synthesis Approaches (e.g., Polyene Cyclization)

Semi-Synthesis and Derivatization for Structural Modification

Semi-synthesis offers a more direct route to novel analogs by using the naturally isolated compound as an advanced starting material. dartmouth.edu Given that this compound can be isolated from its natural source, the mushroom Ganoderma colossum, it serves as a valuable scaffold for chemical modification. acs.orgnih.gov This approach bypasses the complexities of total synthesis and allows chemists to focus on targeted modifications of specific functional groups. For example, the C-15 acetate (B1210297) or the C-23 hydroxyl group could be modified to explore how these functionalities contribute to the compound's bioactivity. This strategy is widely used for other complex triterpenoids to generate libraries of related compounds for further study. nih.gov

Synthesis of this compound Analogs for Structure-Activity Relationship Investigations

The synthesis of analogs—molecules that are structurally similar to this compound—is essential for conducting structure-activity relationship (SAR) studies. nih.gov SAR investigations aim to identify the specific molecular features (the pharmacophore) responsible for a compound's biological effects. By comparing the activity of natural and synthetic analogs, researchers can deduce the importance of various functional groups and structural motifs.

Initial SAR studies on this compound have been conducted by comparing its activity to that of other naturally occurring lanostane (B1242432) triterpenoids isolated from the same source. acs.orgnih.gov

Anti-HIV-1 Protease Activity: An evaluation of this compound and six related natural analogs against HIV-1 protease revealed that subtle structural differences significantly impact inhibitory potency. nih.gov this compound, along with compounds like Colossolactone E and Schisanlactone A, showed activity, while others like Colossolactone G were inactive in a different assay, highlighting the sensitivity of the biological target to the triterpenoid's structure. nih.govnih.gov

Anti-HIV-1 Protease Activity of Colossolactone Analogs

CompoundIC₅₀ (µg/mL)Source
Colossolactone V9.0 nih.govresearchgate.net
Colossolactone VII13.0 nih.gov
This compound5.0 - 13.0 nih.govebi.ac.uk
Colossolactone E8.0 nih.govresearchgate.net
Schisanlactone A5.0 nih.govnih.govebi.ac.uk
Colossolactone G5.0 - 9.0 nih.govresearchgate.net

Antiplasmodial Activity: this compound was also tested for activity against the malaria parasite, Plasmodium falciparum. nrfhh.comnrfhh.com In these studies, it was compared with other lanostane triterpenoids, such as ganodermalactones and tomophagusins. nrfhh.comresearchgate.net The results indicate that this class of compounds possesses a broad spectrum of biological activities, and SAR studies help to delineate the structural requirements for each specific effect. researchgate.netresearchgate.netacs.org

Antiplasmodial Activity of this compound and Related Lanostane Triterpenoids

CompoundTargetIC₅₀ (µM)Source
This compoundP. falciparum K15.1 - 8.1 nrfhh.comnrfhh.comresearchgate.net
Ganodermalactone DP. falciparum K15.1 - 8.1 nrfhh.comnrfhh.com
Ganodermalactone OP. falciparum K15.1 - 8.1 nrfhh.comnrfhh.com
Ganodermalactone PP. falciparum K15.1 - 8.1 nrfhh.comnrfhh.com
Ganodermalactone QP. falciparum K15.1 - 8.1 nrfhh.comnrfhh.com
Tomophagusin BP. falciparum K15.1 - 8.1 nrfhh.comnrfhh.comresearchgate.net
Tomophagusin DP. falciparum K15.1 - 8.1 nrfhh.comnrfhh.com

These comparative studies underscore the value of synthesizing a diverse range of analogs to build a comprehensive understanding of how the chemical architecture of this compound correlates with its biological function, paving the way for the design of more potent and selective therapeutic agents.

Structure Activity Relationship Sar Studies of Colossolactone Viii and Its Derivatives

Identification of Key Structural Motifs Governing Biological Interactions

Colossolactone VIII possesses a complex tetracyclic lanostane-derived backbone, which serves as the fundamental scaffold for its biological activity. This rigid framework is adorned with several functional groups that are critical for its interactions with biological targets. The primary structural motifs that have been identified as key governors of its biological interactions include:

An acetate (B1210297) ester at position 15β: This group can participate in hydrogen bonding and its hydrolysis may play a role in metabolic activation.

A fused δ-lactone and ε-lactone ring system (26,22-olide system): This dual lactone system is a distinctive feature of colossolactones and is crucial for their bioactivity. nih.gov

A hydroxyl group at position 23: The presence and stereochemistry of this hydroxyl group significantly influence the compound's biological profile. nih.govnih.gov

An oxo group at position 3: This keto group is another key feature that modulates the biological activity of the molecule. nih.gov

These motifs collectively contribute to the molecule's ability to bind to specific biological targets, such as viral proteases, and exert its effects. nih.gov

Influence of Functional Group Modifications on Ligand-Target Binding

The modification of the functional groups on the this compound scaffold has provided valuable insights into their roles in ligand-target binding.

The acetate ester at the 15β position is a significant contributor to the bioactivity of this compound. While direct comparative studies on the 15β-acetylated versus hydroxylated derivatives of this compound are limited in the public domain, the hydrolysis of this ester to a hydroxyl group is considered a potential metabolic activation step. In related triterpenoids, the presence of an acetyl group at C-3 has been shown to enhance potency compared to a free hydroxyl group, suggesting that the acetate at 15β in this compound may also play a crucial role in its interaction with target enzymes. nih.gov

The 26,22-olide system, comprising both a δ-lactone and an ε-lactone ring, is a hallmark of this compound and is essential for its biological activity. The δ-lactone ring, due to its higher ring strain, is more reactive than the ε-lactone. The presence of a lactone ring attached to ring D of the lanostane (B1242432) skeleton does not diminish its anti-HIV activity when compared to analogs with a side chain at the same position. nih.gov Studies on other natural products have also highlighted the importance of lactone rings for bioactivity. For instance, the synthesis of nimbolide (B1678885) derivatives with a broken lactone ring resulted in a loss of activity. nih.gov This underscores the critical role of the intact lactone system in maintaining the conformational rigidity and electronic properties necessary for binding to biological targets.

The hydroxyl group at position 23 and the oxo group at position 3 have a profound impact on the biological activity of colossolactones. SAR studies on colossolactones, including this compound, have revealed that the presence of a hydroxyl group at C-23 can reduce their anti-HIV-1 protease activity. nih.govnih.gov This suggests that this hydroxyl group may introduce unfavorable steric or electronic interactions within the binding pocket of the enzyme.

Conversely, the 3-oxo group appears to be beneficial for activity. In studies of related 24(25)-unsaturated ganoderic acids, the 3-oxo derivatives demonstrated more potent inhibition of HIV-1 protease than their 3-hydroxy counterparts. nih.gov This indicates that the electronic nature and geometry conferred by the keto group at position 3 are advantageous for binding to the target.

Impact of Hydroxyl Groups at Positions 23 and 3-oxo

Quantitative Structure-Activity Relationship (QSAR) Modeling and Computational Predictions

Quantitative Structure-Activity Relationship (QSAR) modeling and other computational methods have been employed to further elucidate the SAR of this compound and its analogs, providing predictive models for their biological activities. cmu.ac.thresearchgate.netacs.org

In silico molecular docking studies have been particularly insightful. For instance, in a study investigating potential inhibitors of the SARS-CoV-2 main protease, this compound exhibited a strong binding affinity with a binding energy of -10.55 kcal/mol. researchgate.net This was lower than that of the standard antiviral drugs lopinavir (B192967) and ritonavir, suggesting a high potential for inhibition. The key interactions identified through these computational models were hydrogen bonds with the catalytic dyad residue HIS41 and the substrate-binding site residue GLN189.

These computational approaches allow for the prediction of the biological activities of novel, unsynthesized derivatives. By correlating structural descriptors with biological activity, QSAR models can guide the design of new compounds with potentially enhanced potency. cmu.ac.th For example, a QSAR model for a series of chalcone (B49325) derivatives identified the charges on specific carbon atoms and the lipophilicity (Log P) as key descriptors for predicting anticancer activity. cmu.ac.th Similar models for colossolactone derivatives could pinpoint the precise electronic and steric features that are most critical for their biological effects.

Table 1: In Silico Binding Affinities of Colossolactone Derivatives against Viral Proteases

CompoundTargetBinding Energy (kcal/mol)Key Interactions
This compound SARS-CoV-2 Main Protease-10.55Hydrogen bonds with HIS41 and GLN189
Colossolactone ESARS-CoV-2 Main Protease-10.10Not specified
Colossolactone GSARS-CoV-2 Main Protease-9.86Not specified

Data sourced from in silico molecular docking studies. researchgate.net

Structural Clustering for Comparative Bioactivity Analysis of this compound and its Derivatives

The exploration of lanostane triterpenoids, particularly those isolated from the genus Ganoderma, has revealed a rich chemical diversity that translates into a wide spectrum of biological activities. Within this class of compounds, this compound and its structural analogues present a compelling case for the study of structure-activity relationships (SAR). By grouping these compounds into structural clusters based on shared chemical features, a comparative analysis of their bioactivities can be undertaken. This approach allows for the elucidation of key molecular motifs responsible for specific biological effects, such as antiviral and cytotoxic activities.

The primary structural variations among this compound and its close derivatives, including Colossolactones A, E, G, V, and VII, revolve around the oxidation state and substitution patterns of the lanostane core, as well as the nature of the A- and E-rings. tandfonline.comnih.gov These modifications directly influence the molecule's three-dimensional shape, electronic properties, and capacity for intermolecular interactions, which in turn dictate its bioactivity.

Research Findings: Anti-HIV-1 Protease Activity

A significant area of investigation for colossolactones has been their potential as inhibitors of the human immunodeficiency virus 1 (HIV-1) protease, a critical enzyme in the viral life cycle. nih.gov Comparative studies of this compound and its derivatives have provided valuable insights into the structural requirements for this inhibitory activity.

A key study evaluated a series of colossolactones isolated from the fruiting bodies of the Vietnamese mushroom Ganoderma colossum. nih.gov This research identified four new lanostane triterpenes, Colossolactone V, VI, VII, and VIII, and compared their anti-HIV-1 protease activity with known compounds like Colossolactone E, Schisanlactone A, and Colossolactone G. nih.gov

The results, summarized in the table below, indicate that subtle structural changes can lead to significant differences in inhibitory potency. For instance, Schisanlactone A, which shares a similar lanostane skeleton, exhibited the most potent activity with an IC₅₀ value of 5.0 µg/mL. nih.govresearchgate.net Colossolactone E and V also demonstrated strong inhibitory effects. nih.govresearchgate.net In contrast, Colossolactone VI was found to be inactive, highlighting the critical role of specific structural features. acs.org The presence and conformation of lactone rings and the substitution patterns on the triterpenoid (B12794562) core are believed to be key determinants of this activity. nih.gov

Anti-HIV-1 Protease Activity of Colossolactone Derivatives

CompoundIC₅₀ (µg/mL)IC₅₀ (µM)
Colossolactone V9.014.6
Colossolactone VI>100-
Colossolactone VII13.824.7
Colossolactone E8.015.3
Schisanlactone A5.010.8
Colossolactone GInactive-
This compound31.4-

Research Findings: Cytotoxic Activity

In addition to their antiviral properties, various colossolactones have been evaluated for their cytotoxic effects against different cancer cell lines. researchgate.net These studies help to create a broader understanding of the bioactivity profile of this class of compounds and further refine the structure-activity relationships.

Research has shown that Colossolactones C, D, E, F, and G exhibit moderate cytotoxicity against various cell lines. acs.org The specific structural elements that confer this cytotoxicity are a subject of ongoing research, but it is believed that the highly oxygenated lanostane skeleton plays a crucial role. The table below presents a compilation of the cytotoxic activities of several colossolactone compounds.

Cytotoxic Activity of Colossolactone Derivatives

CompoundCell LineIC₅₀ (µM)
Colossolactone CL-929Moderate Activity
Colossolactone CK-562Moderate Activity
Colossolactone DL-929Moderate Activity
Colossolactone DK-562Moderate Activity
Colossolactone EL-929Moderate Activity
Colossolactone EK-562Moderate Activity
Colossolactone FL-929Moderate Activity
Colossolactone FK-562Moderate Activity
Colossolactone GL-929Moderate Activity
Colossolactone GK-562Moderate Activity

By clustering these compounds based on their structural motifs—such as the presence of a seven-membered A-ring lactone, a six-membered E-ring lactone, or a seco-A-ring—and correlating these clusters with their observed bioactivities, a clearer picture of the SAR for the colossolactone family emerges. nih.govnih.gov This analytical approach is fundamental for guiding future efforts in the semi-synthesis of more potent and selective analogues for potential therapeutic applications.

Research on the Mechanism of Biological Action of Colossolactone Viii

Molecular Target Identification and Validation

The initial phase in understanding the biological action of a compound like Colossolactone VIII involves the identification and subsequent validation of its molecular targets. wjbphs.com This foundational step is critical for drug discovery, as it clarifies the mechanism by which a compound exerts its therapeutic effects and helps in designing more effective and specific drugs. wjbphs.com Target identification utilizes a variety of methods, including genetic studies, functional genomics, and broad "omics" approaches to pinpoint the proteins, enzymes, or pathways that a bioactive compound interacts with. wjbphs.comnih.gov

For this compound, a lanostane-type triterpenoid (B12794562) isolated from fungi such as Ganoderma colossum, research has pointed to specific viral enzymes as primary molecular targets. researchgate.net Early investigations identified its inhibitory activity against the HIV protease , an enzyme essential for the replication of the human immunodeficiency virus. researchgate.netmdpi.com More recently, with the onset of the COVID-19 pandemic, in silico studies have highlighted the SARS-CoV-2 main protease (Mpro or 3CLpro) as another significant potential target. uts.edu.auunimi.it Mpro is a key cysteine protease that plays a crucial role in the viral life cycle by cleaving polyproteins into functional viral proteins, making it an attractive target for antiviral therapies. unimi.itmdpi.com

Target validation follows identification and is the process of confirming that modulating the identified target will have the desired therapeutic effect. wjbphs.com This involves techniques such as genetic validation (e.g., using RNA interference to mimic the effect of an inhibitor) and pharmacological validation with other known modulators of the target. wjbphs.comnih.gov For this compound, the validation of its targets relies heavily on enzyme inhibition assays and computational modeling, which confirm a direct interaction and inhibitory effect on the activity of these viral proteases. researchgate.netnih.gov

Enzyme Inhibition Kinetics and Characterization (e.g., HIV Protease, SARS-CoV-2 Main Protease)

The characterization of enzyme inhibition is a cornerstone of mechanistic research, providing quantitative data on the potency and mode of action of an inhibitor. For this compound and its analogs, studies have focused on their effects on key viral proteases.

HIV Protease: this compound is recognized as an inhibitor of the HIV protease. researchgate.net Lanostane (B1242432) triterpenoids isolated from Ganoderma colossum, including the colossolactone family, have demonstrated inhibitory activity against HIV-1 protease, with IC50 values (the concentration of an inhibitor required to reduce enzyme activity by 50%) often in the low micromolar or microgram per milliliter range. researchgate.netresearchgate.netnih.gov For instance, studies on a group of related colossolactones (V, VI, E, and VII) showed IC50 values against HIV-1 protease ranging from 5.0 to 13.8 μg/mL. researchgate.net Kinetic studies on similar compounds from the same fungal source have revealed different inhibition mechanisms; for example, ganomycin B acts as a competitive inhibitor of the enzyme's active site, while schisanlactone A was found to be a dimerization inhibitor. researchgate.net

SARS-CoV-2 Main Protease (Mpro): The potential of this compound as an inhibitor of the SARS-CoV-2 main protease has been primarily investigated through computational methods. uts.edu.au In silico molecular docking studies are used to predict the binding affinity of a ligand to a protein target. In a comparative study of 36 mushroom-derived compounds, this compound emerged as a top candidate, displaying a strong predicted binding affinity for the active site of the viral protease. uts.edu.au This suggests a high potential for inhibiting the enzyme's function, which is critical for viral replication. unimi.it While these in silico results are promising, they necessitate confirmation through in vitro enzymatic assays to determine experimental IC50 values and characterize the kinetics of inhibition (e.g., competitive, non-competitive) for this compound against Mpro. nih.govnih.gov

Table 1: Reported Inhibitory Activity of Colossolactone Analogs
CompoundTarget EnzymeReported IC50 ValueReference
Colossolactone EHIV-1 Protease8.0 µg/mL researchgate.net
Schisanlactone AHIV-1 Protease5.0 µg/mL researchgate.net
Colossolactone VHIV-1 Protease9.0 µg/mL researchgate.net
Colossolactone VIIHIV-1 Protease13.8 µg/mL researchgate.net
This compoundSARS-CoV-2 Main Protease-10.55 kcal/mol (Binding Energy)

Ligand-Protein Interaction Analysis through Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor, typically a protein) to form a stable complex. nih.govwaocp.org This method is instrumental in structure-based drug design for screening virtual libraries of compounds and for elucidating the molecular basis of a ligand's activity. nih.gov

For this compound, molecular docking has been extensively used to analyze its interaction with the SARS-CoV-2 main protease (Mpro). uts.edu.au In these studies, the three-dimensional crystal structure of Mpro (e.g., PDB ID: 6LU7) is used as the target. uts.edu.au The docking process involves placing this compound into the active site of the protease and calculating the most stable binding conformation, or "pose," using algorithms that evaluate various interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. nih.govwaocp.org

The results of these simulations consistently show that this compound fits snugly within the catalytic pocket of Mpro. This pocket is located in a cleft between the two main domains of the enzyme and contains the catalytic dyad (Cys145 and His41) essential for its proteolytic function. unimi.itmdpi.com The analysis of the docked pose reveals specific amino acid residues that form key interactions with the ligand, providing a structural hypothesis for its inhibitory mechanism. uts.edu.au The stability and strength of these predicted interactions are then quantified through binding energy calculations. nih.govmdpi.com

Following the prediction of the binding pose, docking software calculates a score, often expressed as binding energy (in kcal/mol), which estimates the binding affinity between the ligand and the protein. waocp.org A lower (more negative) binding energy value indicates a more stable and favorable interaction. mdpi.com

In a virtual screening of 36 natural compounds, this compound exhibited the lowest binding energy of -10.55 kcal/mol against the SARS-CoV-2 main protease. This strong binding affinity suggests that it could be a potent inhibitor, potentially more so than some standard antiviral drugs used as controls in the study.

Analysis of the docked complex of this compound and Mpro reveals interactions with several key amino acid residues within the active site. The catalytic dyad, His41 and Cys145, are crucial for the enzyme's function. unimi.itnih.gov Docking studies predict that this compound forms significant interactions with His41. nih.gov Other important residues in the binding pocket that may interact with the inhibitor include those forming the substrate-binding subsites. While Gln189 is a key residue in the Mpro active site, specific interactions with this compound would be confirmed through detailed visualization of the docking results. The interaction with these critical residues is believed to be the basis for the inhibition of the protease's catalytic activity. mdpi.comnih.gov

Table 2: Predicted Binding Energy and Key Interactions for this compound with SARS-CoV-2 Mpro
CompoundTarget ProteinPredicted Binding Energy (kcal/mol)Key Interacting Residues (Predicted)Reference
This compoundSARS-CoV-2 Main Protease (6LU7)-10.55His41, Catalytic Dyad Region

In Vitro Mechanistic Studies for Pathway Elucidation

For the colossolactone family, in vitro research has begun to unravel these mechanisms. For example, studies on Colossolactone-G, a closely related triterpenoid, in human colorectal cancer cell lines (HCT-116 and HT-29) demonstrated that it can induce moderate cell killing and acts synergistically with conventional chemotherapy drugs like 5-fluorouracil (B62378) (5-FU) and gemcitabine (B846) (GCB). researchgate.net The mechanistic basis for this synergy was found to involve the potentiation of both apoptosis (programmed cell death) and autophagic cell death. researchgate.net Further analysis revealed that these combinations influenced cell cycle progression, causing arrest at different phases (G0/G1 and S-phase), which ultimately prevents cancer cell proliferation. researchgate.netresearchgate.net

Similarly, research on Colossolactone H in lung cancer cells showed that it induces cytotoxicity by elevating cellular reactive oxygen species (ROS), which leads to DNA damage and an increase in the tumor suppressor protein p53. researchgate.net Gene expression profiling indicated that Colossolactone H treatment led to the downregulation of genes involved in cell cycle progression and the upregulation of genes related to metabolic processes and cellular responses to stimuli. researchgate.net Although these studies were not performed on this compound specifically, they strongly suggest that its mechanism of action likely involves the modulation of fundamental cellular pathways such as apoptosis, autophagy, and cell cycle regulation, which are common targets for triterpenoids. nih.gov

Integration of Multi-Omics Data to Correlate Molecular Interactions with Cellular Responses

Modern biomedical research increasingly relies on the integration of "multi-omics" data to gain a holistic understanding of complex biological processes. frontiersin.org This approach combines data from different molecular levels—including genomics (DNA), transcriptomics (RNA), proteomics (proteins), and metabolomics (metabolites)—to connect the molecular interactions of a drug with its ultimate effect on cellular and organismal phenotypes. nih.govnih.gov

For a compound like this compound, a multi-omics approach could provide profound insights into its mechanism of action. For example, after treating cells with this compound, transcriptomic analysis (e.g., RNA-sequencing) could reveal which genes are upregulated or downregulated, pointing to the signaling pathways being activated or inhibited. researchgate.net Proteomic analysis could then confirm whether these changes in gene expression translate to changes in protein levels, and metabolomic analysis could identify shifts in cellular metabolism resulting from the compound's effects. nih.gov

By integrating these datasets using advanced bioinformatics and network analysis tools, researchers can construct detailed models of the cellular response to this compound. nih.gov This allows for the correlation of its direct molecular interactions (e.g., inhibition of a viral protease) with broader cellular events (e.g., induction of apoptosis, modulation of an immune response). frontiersin.orgmedrxiv.org This systems-level perspective is invaluable for identifying biomarkers of drug response, predicting potential off-target effects, and fully elucidating the compound's therapeutic mechanism. nih.gov

Advanced Computational Chemistry and Molecular Modeling Applications

Density Functional Theory (DFT) Calculations for Conformational and Electronic Properties

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, making it highly suitable for analyzing complex molecules like Colossolactone VIII. nih.gov While specific, exhaustive DFT studies focused solely on this compound are not widely published, the methodologies applied to closely related compounds and in broader natural product screenings provide a clear framework for its analysis. researchgate.netresearchgate.net

DFT calculations are primarily employed to achieve a precise understanding of a molecule's geometry and electronic landscape. The process begins with geometry optimization, where computational methods, such as the B3LYP functional combined with a basis set like 6-31+G(d,p), are used to find the lowest energy conformation of the molecule. researchgate.net This optimized structure provides accurate data on bond lengths, bond angles, and dihedral angles, which are fundamental to understanding its three-dimensional shape and steric profile.

Furthermore, DFT is used to calculate key electronic properties that govern the molecule's reactivity. nih.gov Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial. The energy of the HOMO indicates the ability to donate electrons, while the LUMO energy reflects the ability to accept electrons. The difference between these energies, known as the HOMO-LUMO gap, is a critical indicator of chemical reactivity and kinetic stability. researchgate.net A smaller energy gap suggests higher reactivity. These electronic properties are instrumental in predicting how this compound might interact with biological targets at a subatomic level.

Virtual Screening and Ligand-Based Drug Design Methodologies

This compound's known inhibitory activities make it a valuable molecule in the context of drug discovery, particularly for virtual screening and ligand-based design. mdpi.com Computational drug design strategies are broadly categorized as structure-based drug design (SBDD) and ligand-based drug design (LBDD). nih.gov

In SBDD, the three-dimensional structure of the target protein is known. This compound was identified as a high-affinity binder to the SARS-CoV-2 main protease (Mpro) through molecular docking, a primary SBDD technique. acs.orgnih.gov In one in silico study, it demonstrated the lowest binding energy among 36 mushroom-derived compounds, indicating strong inhibitory potential. These docking studies predict the binding pose and affinity, often calculated as a docking score in kcal/mol.

Target ProteinComputational MethodBinding Energy (kcal/mol)Key Interacting Residues
SARS-CoV-2 Main Protease (Mpro)Molecular Docking-10.55HIS41, GLN189
SARS-CoV-2 Main Protease (Mpro)Molecular DockingNot specifiedSER144, MET165, GLY143, CYS145, GLU166

This table presents data compiled from multiple in silico studies. silae.it

In LBDD, the structure of the target is unknown, and the design of new molecules is based on the properties of known active ligands. Having been identified as a potent hit, this compound can serve as a template for LBDD. Its pharmacophore—the essential 3D arrangement of features responsible for its biological activity (e.g., hydrogen bond donors/acceptors, hydrophobic centers)—can be mapped. This pharmacophore model can then be used to screen large virtual libraries for other molecules that share these key features but may possess different core structures, potentially leading to the discovery of novel and more effective inhibitors.

Predictive Modeling for Biological Activity and Drug-Likeness

Before committing to expensive synthesis and in vitro testing, predictive computational models are used to assess the "drug-likeness" and potential liabilities of a compound. For this compound, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions have been crucial. nih.govscienceopen.com

Predictive Model / PropertyResult for this compoundImplication
Drug-Likeness
Lipinski's Rule of FivePass (0 violations)Good potential for oral bioavailability.
Toxicity Prediction
General ToxicityPredicted Non-ToxicFavorable safety profile.
CarcinogenicityPredicted Non-CarcinogenicReduced risk for long-term adverse effects.
MutagenicityPredicted Non-MutagenicLow risk of causing genetic mutations. nih.gov
Overall Assessment
Drug Candidate SuitabilityIdentified as one of the best candidates among 36 compoundsHigh potential for further investigation as a therapeutic agent. nih.govscienceopen.comnih.gov

Quantum Mechanical Calculations for Reaction Mechanism Insights

Understanding the reaction mechanisms involving a molecule is fundamental to predicting its metabolic fate, stability, and potential for chemical synthesis. Quantum Mechanical (QM) calculations, particularly DFT, are the primary tools for gaining these insights at an electronic level. nih.gov The application of QM is essential for studying processes where electronic structure and bond breaking/formation are important, such as chemical reactions. nih.gov

For a compound like this compound, QM calculations can be used to:

Map Reaction Pathways: By calculating the energy of the molecule as specific bonds are distorted, researchers can map the potential energy surface of a reaction.

Identify Transition States: These calculations can locate the highest energy point along a reaction coordinate, known as the transition state structure.

Calculate Activation Energies: The energy difference between the reactants and the transition state gives the activation energy, which determines the rate of the reaction.

While specific studies detailing the reaction mechanisms of this compound have not been extensively published, the methodology is well-established. For instance, QM methods are used to investigate the metabolism of drugs by cytochrome P450 enzymes or to elucidate the steps in a complex organic synthesis. researchgate.net Such calculations could provide invaluable insights into how this compound is synthesized in nature or how it might be metabolized by the human body, guiding future work in both total synthesis and pharmacology.

Colossolactone Viii As a Chemical Biology Probe and Tool Compound

Development of Chemical Probes for Target Deconvolution

The development of selective small-molecule modulators, or chemical probes, is a cornerstone of chemical biology, enabling the interrogation of protein function in various biological contexts. nih.gov Target deconvolution, the process of identifying the specific molecular targets of a bioactive compound, is crucial for understanding its mechanism of action and for validating its use as a probe. drughunter.com For natural products like Colossolactone VIII, this process often begins with computational approaches, which are later validated by experimental methods.

Initial efforts to identify the molecular targets of this compound have predominantly utilized in silico molecular docking studies. nih.gov These computational techniques predict the binding affinity and interaction patterns between a small molecule and a protein target. For instance, this compound was identified as an inhibitor of HIV-1 protease, a key enzyme in the viral life cycle. researchgate.netacgpubs.orgresearchgate.net Further in silico investigations explored its potential against the main protease (Mpro or 3CLpro) of SARS-CoV-2, where it exhibited a strong binding affinity, suggesting it could inhibit viral replication. nih.govresearchgate.net Docking simulations revealed that this compound fits into the active site of the SARS-CoV-2 protease, forming key interactions with amino acid residues such as HIS41 and GLN189. silae.it

While computational predictions are a vital first step, experimental validation is necessary to confirm these targets in a physiological setting. Advanced chemical biology techniques such as thermal proteome profiling (TPP) allow for the unbiased identification of drug targets in living cells or even tissues by measuring changes in protein thermal stability upon ligand binding. nih.gov Other methods include affinity chromatography using a modified, immobilized version of the compound to capture its binding partners from cell lysates. These experimental approaches represent the next logical steps in the development of this compound as a validated chemical probe.

Table 1: Predicted Molecular Targets of this compound and Identification Methods

Predicted Target Organism Identification Method Key Findings Reference(s)
HIV-1 Protease Human Immunodeficiency Virus 1 In vitro assays; In silico modeling Inhibitory activity demonstrated, suggesting interference with viral maturation. researchgate.net, acgpubs.org, researchgate.net, psu.edu

Strategies for High-Throughput Screening and Hit Compound Optimization

The discovery of bioactive compounds like this compound often stems from screening campaigns designed to test large libraries of chemicals for a desired biological effect. High-throughput screening (HTS) can be performed using either phenotypic assays (measuring a cellular outcome) or target-based assays (measuring the modulation of a specific protein). For natural products, in silico screening has become an increasingly powerful and cost-effective strategy. dergipark.org.tr

Virtual screening was instrumental in highlighting the potential of this compound. In one study, 36 different mushroom-derived compounds were computationally docked against the SARS-CoV-2 main protease, with this compound emerging as one of the most promising "hits" due to its high binding score. uts.edu.au Another large-scale in silico study profiled 279 different constituents from Ganoderma species against a panel of druggable targets, demonstrating the power of computational methods to rapidly prioritize natural products for further investigation. nih.gov

Once a hit is identified, it undergoes optimization through medicinal chemistry to improve its potency, selectivity, and drug-like properties. frontiersin.orgcrick.ac.uk This process is guided by structure-activity relationship (SAR) studies, which systematically modify the compound's structure to determine which chemical features are essential for its activity. For the colossolactone family, initial SAR studies against HIV-1 protease have provided key insights. For example, the presence of a hydroxyl group at certain positions (C-5 or C-23) was found to reduce activity, suggesting that the hydrophobicity of the triterpene skeleton is important for binding to the protease. psu.edunih.gov Furthermore, the degree of unsaturation in the core ring structure also influences activity, likely by altering the molecule's three-dimensional shape. psu.edu These findings provide a roadmap for the rational design of more potent and selective analogs based on the this compound scaffold.

Table 2: Structure-Activity Relationship (SAR) Insights for Colossolactone Analogs against HIV-1 Protease

Structural Feature Observation Implication for Activity Reference(s)
Hydroxyl group at C-23 or C-5 Presence of the group reduces inhibitory activity. Hydrophobicity of the core structure appears important for target binding. nih.gov, psu.edu

Application in Perturbing and Elucidating Complex Biological Systems

A well-characterized tool compound can be used to perturb, or disturb, a biological system in a controlled manner, allowing researchers to elucidate the function of its molecular target and the pathways it regulates. mdpi.com The primary reported application of this compound in this context is the perturbation of viral life cycles through the inhibition of essential proteases. researchgate.netacgpubs.org

By examining related compounds, the broader potential of the colossolactone scaffold to probe complex cellular processes becomes evident. For example, Colossolactone G, a closely related triterpenoid (B12794562), has been used to study cancer cell biology. nih.gov Research has shown that it can act synergistically with conventional chemotherapy drugs like 5-fluorouracil (B62378) and gemcitabine (B846) in colorectal cancer cells. nih.gov In these studies, Colossolactone G was found to potentiate drug-induced apoptosis (programmed cell death) and also to modulate autophagy, a cellular recycling process that can influence cell survival. nih.gov Another analog, Colossolactone H, was found to halt cell cycle progression and increase cellular reactive oxygen species (ROS) in lung cancer cells, ultimately leading to apoptosis. researchgate.net

These examples demonstrate how members of the colossolactone family can serve as tool compounds to perturb and study intricate biological systems such as cell death pathways, cell cycle control, and drug resistance mechanisms. By selectively modulating these processes, such compounds help untangle the complex signaling networks that govern cell fate.

Advances in Site-Specific Modification and Bioconjugation for Research Tools

Transforming a bioactive natural product into a versatile research tool often requires site-specific chemical modification and bioconjugation. crick.ac.uk This involves attaching functional moieties to the core scaffold to enable new experimental applications. Common modifications include:

Affinity Tags (e.g., biotin): Attaching an affinity tag allows the compound to be used as a "bait" in pull-down experiments to isolate its protein targets from a complex biological sample.

Fluorophores: Conjugating a fluorescent dye enables the visualization of the compound within cells, providing information on its subcellular localization and interaction with its target.

Click Chemistry Handles: Incorporating small, bio-orthogonal handles (like alkynes or azides) allows for the specific and efficient attachment of various reporter tags in a biological environment.

Currently, there are no published reports detailing the specific bioconjugation of this compound for use as a research tool. However, its chemical structure possesses a secondary alcohol at the C-23 position, which provides a potential site for chemical modification without drastically altering the core scaffold that is likely responsible for its bioactivity. mdpi.com The development of synthetic routes to this compound and its analogs would greatly facilitate the creation of such customized probes, expanding its utility for chemical biology research.

Chemical Biology Approaches to Understanding Natural Product Action

The study of this compound exemplifies a modern chemical biology workflow for interrogating the function of a novel natural product. This multi-faceted approach integrates computational science, synthetic chemistry, and cell biology to move from initial discovery to a deep mechanistic understanding.

The process typically begins with the isolation of the natural product and initial characterization of its biological effects through phenotypic screening. For this compound, this involved identifying its antiviral properties. researchgate.netresearchgate.net The next phase employs in silico tools, such as the virtual screening and molecular docking studies that predicted its interaction with viral proteases, to generate hypotheses about its molecular target. researchgate.netnih.gov

The crucial subsequent step, which is an active area of chemical biology research, is the experimental validation of these computational hypotheses. drughunter.commdpi.com This involves using techniques like thermal proteome profiling or genetic methods to confirm the target inside living cells. nih.gov Concurrently, SAR studies and chemical synthesis are used to optimize the natural product scaffold, aiming to create more potent and selective analogs. psu.edu The ultimate goal is the development of a highly selective and well-characterized chemical probe that can be used by the wider scientific community to dissect a specific biological pathway with high precision. nih.govelifesciences.org Through this integrated pipeline, natural products like this compound can be transformed from interesting curiosities of nature into indispensable tools for biomedical research.

Table 3: Compound Names Mentioned in the Article

Compound Name
5-fluorouracil
Colossolactone E
Colossolactone G
Colossolactone H
This compound
Gemcitabine

Q & A

Q. What are the primary natural sources of Colossolactone VIII, and how is it isolated?

this compound, a lanostane-type triterpenoid, is typically isolated from fungal species such as Ganoderma spp. via sequential chromatographic techniques. For example, silica gel column chromatography is used for preliminary separation, followed by preparative HPLC for purification . Key steps include solvent optimization (e.g., hexane/ethyl acetate gradients) and monitoring fractions using TLC or LC-MS. Researchers must validate purity (>95%) through NMR and HRESIMS before structural analysis .

Q. What spectroscopic methods are essential for elucidating the structure of this compound?

Structural determination relies on:

  • 1D/2D NMR : COSY and HMBC correlations to establish connectivity; NOESY for stereochemical assignments.
  • Mass spectrometry : HRESIMS for molecular formula confirmation.
  • Modified Mosher’s method : To resolve absolute configurations of chiral centers . Comparative analysis with related compounds (e.g., Colossolactone J) is critical for identifying unique functional groups, such as lactone rings or acetylated side chains .

Q. How can researchers ensure reproducibility in bioactivity assays for this compound?

Standardize protocols by:

  • Using cell lines/pathogens with validated sensitivity (e.g., Staphylococcus aureus for antimicrobial tests).
  • Including positive controls (e.g., ampicillin) and solvent controls (DMSO ≤0.1%).
  • Reporting IC50 values with triplicate measurements and statistical significance (p < 0.05) .

Advanced Research Questions

Q. How can discrepancies in NOESY data for this compound’s conformational analysis be resolved?

Contradictory NOESY correlations may arise from dynamic conformational equilibria. Strategies include:

  • Temperature-dependent NMR : To identify dominant conformers.
  • DFT calculations : Compare theoretical and experimental coupling constants (e.g., 3JHH^3J_{HH}).
  • X-ray crystallography : If crystals are obtainable, this provides unambiguous spatial data .

Q. What synthetic challenges arise in the total synthesis of this compound, and how are they addressed?

Key hurdles include:

  • Stereoselective lactonization : Use chiral auxiliaries or enzymatic catalysis.
  • Oxidative functionalization : Employ Sharpless epoxidation or directed C-H activation.
  • Scalability : Optimize protecting group strategies (e.g., TBS ethers) to enhance yields . Recent advances in biomimetic synthesis (e.g., polyene cyclization) may reduce step counts .

Q. How should conflicting bioactivity results between in vitro and in vivo models be interpreted?

Discrepancies often stem from:

  • Pharmacokinetic factors : Poor solubility or metabolic instability in vivo.
  • Model limitations : Murine systems may lack human-relevant pathways. Mitigation strategies:
  • Prodrug design : Improve bioavailability.
  • Multi-omics integration : Link transcriptomic/proteomic data to mechanistic hypotheses .

Methodological Guidance

Q. What strategies enhance the reliability of literature reviews on this compound?

  • Database selection : Prioritize SciFinder and Beilstein CrossFire for structure-based searches; use Google Scholar with filters (e.g., "since 2020") for recent studies .
  • Keyword optimization : Combine terms like "lanostane triterpenoid," "Ganoderma," and "structure-activity relationship."
  • Critical appraisal : Exclude studies lacking spectral validation or dose-response data .

Q. How can researchers design robust comparative studies between this compound and analogs?

  • Structural clustering : Group compounds by substituents (e.g., acetylated vs. hydroxylated derivatives).
  • QSAR modeling : Correlate electronic parameters (Hammett constants) with bioactivity.
  • Synergy testing : Evaluate combinations with standard drugs (e.g., fluconazole) using checkerboard assays .

Data Presentation Standards

  • NMR reporting : Include δ values (ppm), multiplicity, coupling constants (JJ), and integration.
  • Bioactivity tables : Specify organism/strain, assay type, and confidence intervals.
  • Synthetic routes : Provide yields, stereochemical outcomes, and spectral validation for intermediates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.